Benzoic acid, 4-[[(2,2,2-trichloroethoxy)sulfonyl]oxy]-, phenylmethyl ester
Overview
Description
“Benzoic acid, 4-[[(2,2,2-trichloroethoxy)sulfonyl]oxy]-, phenylmethyl ester” is a chemical compound with the molecular formula C16H13Cl3O6S and a molecular weight of 439.69 . It is used as an intermediate in the synthesis of p-Salicylic Acid 4-Sulfate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string:C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OS(=O)(=O)OCC(Cl)(Cl)Cl
. This string represents the arrangement of atoms and their bonds. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 439.69 and a molecular formula of C16H13Cl3O6S . Other properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Organic Synthesis and Chemical Reactivity
Research in the domain of organic synthesis has explored the creation of new amino acid derivatives and the investigation of their chemical reactivity. For instance, the interaction of sulfonyl chloride with amino acid methyl esters in the presence of triethylamine led to corresponding amino acid sulfonamide derivatives, showcasing the compound's role in facilitating complex organic reactions and the synthesis of potentially bioactive molecules (Riabchenko et al., 2020).
Metal Extraction and Coordination Chemistry
The synthesis and properties of sulfonyl-bridged oligo(benzoic acid)s reveal their high extractability toward lanthanoid ions, indicating their potential application in metal recovery and environmental cleanup processes. This research highlights the compound's utility in developing new materials for selective metal ion extraction (Morohashi et al., 2014).
Material Science and Polymer Chemistry
In material science, the compound has been used for the synthesis of novel polymers. For example, the use of benzoic acid derivatives in the cyclopolymerization of 1,6-heptadiynes has been reported, leading to the development of block and tristar copolymers. This research underscores the compound's relevance in creating advanced materials with potential applications in various industries (Mayershofer et al., 2006).
Environmental Chemistry
The compound's derivatives have been studied for their environmental behavior, such as the transformation mechanism of benzophenone-4 in chlorine-promoted disinfection processes. This work contributes to understanding how chemical compounds degrade in water treatment settings, which is crucial for assessing environmental safety and developing more sustainable chemical processes (Xiao et al., 2013).
Pharmaceutical Research
In the pharmaceutical domain, modifications of the benzoic acid structure have led to the discovery of new compounds with potential therapeutic applications. For instance, the synthesis and biological activity evaluation of derivatives highlight the ongoing search for new drugs and the role of such chemical modifications in enhancing biological activity (Havaldar & Khatri, 2006).
properties
IUPAC Name |
benzyl 4-(2,2,2-trichloroethoxysulfonyloxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3O6S/c17-16(18,19)11-24-26(21,22)25-14-8-6-13(7-9-14)15(20)23-10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEAPSHBGVRYKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OS(=O)(=O)OCC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20798715 | |
Record name | Benzyl 4-{[(2,2,2-trichloroethoxy)sulfonyl]oxy}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20798715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-[[(2,2,2-trichloroethoxy)sulfonyl]oxy]-, phenylmethyl ester | |
CAS RN |
653605-32-4 | |
Record name | Benzyl 4-{[(2,2,2-trichloroethoxy)sulfonyl]oxy}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20798715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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